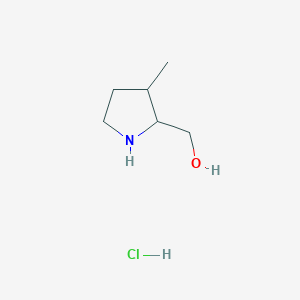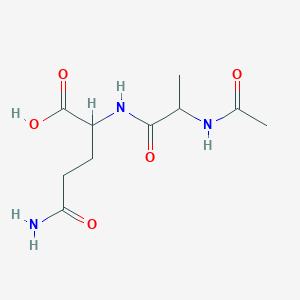![molecular formula C3H8ClF3N2 B13888591 [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is a chemical compound with the molecular formula C3H8ClF3N2. It is a hydrazine derivative that contains a trifluoromethyl group, making it a unique and valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methyl-ethylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications .
化学反応の分析
Types of Reactions
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in the study of molecular mechanisms and drug development .
類似化合物との比較
Similar Compounds
- [(1R)-2,2,2-trifluoro-1-methyl-ethyl]amine
- [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine
- [(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrobromide
Uniqueness
[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .
特性
分子式 |
C3H8ClF3N2 |
|---|---|
分子量 |
164.56 g/mol |
IUPAC名 |
[(2R)-1,1,1-trifluoropropan-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H/t2-;/m1./s1 |
InChIキー |
QUWNVFZXSXQMFS-HSHFZTNMSA-N |
異性体SMILES |
C[C@H](C(F)(F)F)NN.Cl |
正規SMILES |
CC(C(F)(F)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
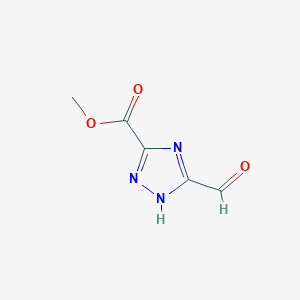
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
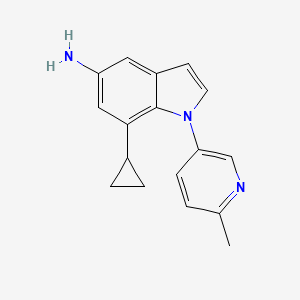
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)

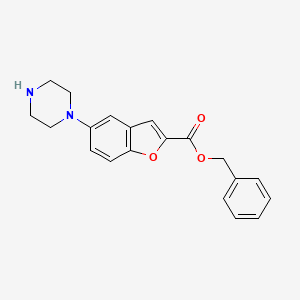


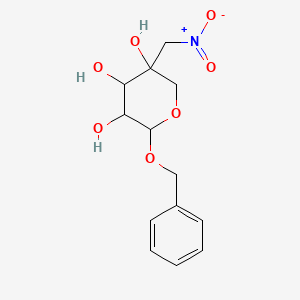
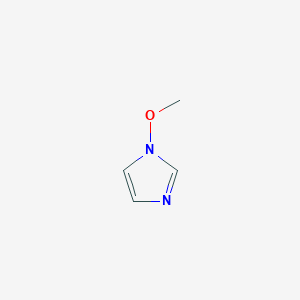
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)
